molecular formula C6H12O2 B056205 2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]-(9CI) CAS No. 116660-75-4

2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]-(9CI)

Cat. No.: B056205
CAS No.: 116660-75-4
M. Wt: 116.16 g/mol
InChI Key: ZXZUCILLTLHIBZ-UHNVWZDZSA-N
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Description

(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral organic compound belonging to the class of beta-hydroxy ketones. These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone can be achieved through several methods. One common approach involves the use of aldol reactions, where an aldehyde and a ketone react in the presence of a base to form a beta-hydroxy ketone. The stereochemistry of the product can be controlled by using chiral catalysts or chiral starting materials .

Industrial Production Methods

In industrial settings, the production of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone often involves biocatalytic methods. Enzymes such as aldolases are employed to catalyze the formation of carbon-carbon bonds with high stereoselectivity. This approach is favored due to its efficiency and the ability to produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Methyl-4-hydroxy-2-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone involves its interaction with specific molecular targets and pathways. As a beta-hydroxy ketone, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

116660-75-4

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3R,4S)-4-hydroxy-3-methylpentan-2-one

InChI

InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5+/m1/s1

InChI Key

ZXZUCILLTLHIBZ-UHNVWZDZSA-N

SMILES

CC(C(C)O)C(=O)C

Isomeric SMILES

C[C@H]([C@H](C)O)C(=O)C

Canonical SMILES

CC(C(C)O)C(=O)C

Synonyms

2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]- (9CI)

Origin of Product

United States

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